Methopterin
Overview
Description
Methopterin is a small molecule that is currently under investigation . It is thought to have effects on osteoclasts and inhibit inflammatory bone destruction . The chemical formula of Methopterin is C20H21N7O6 .
Molecular Structure Analysis
The molecular structure of Methopterin consists of 20 carbon atoms, 21 hydrogen atoms, 7 nitrogen atoms, and 6 oxygen atoms . The average weight is 455.431 and the mono-isotopic weight is 455.155331424 .
Physical And Chemical Properties Analysis
The physical and chemical properties of Methopterin include an average weight of 455.431 and a mono-isotopic weight of 455.155331424 . The chemical formula is C20H21N7O6 .
Scientific Research Applications
Effects on Nucleic Acid Synthesis in Leukemic Cells
- Methopterin inhibits formate incorporation into nucleic acid purines and thymine in sensitive leukemic cells, as well as in the viscera of mice bearing these cells. In contrast, it increases formate incorporation in leukemic cells dependent on Methopterin for growth, suggesting complex interactions at the molecular level in different cellular environments (Skipper, Bennett, & Law, 1952).
Metabolic Effects in Humans
- Clinical studies have highlighted the minimal catabolic effects of high doses of Methopterin in humans, suggesting its primary action on normal tissue rather than on tumor tissue. This highlights its specific metabolic effects in different cellular contexts (Lipsett & Bergenstal, 1959).
Inactivation by Liver Enzyme Systems
- Methopterin is shown to be inactivated by the acetylating enzyme system of pigeon liver, indicating a potential pathway for its metabolic breakdown or detoxification (Krishnamurthy & Braganca, 1961).
Effects on Purine Metabolism
- In studies on leukemic tumor L1210, Methopterin was found to decrease the incorporation of formate-C14 into soluble purine derivatives, indicating its impact on purine metabolism pathways (Tomisek, Kelly, Reid, & Skipper, 1958).
Effects on Osteoclasts
- Methopterin has been observed to inhibit the proliferation and activation of murine osteoclasts, and induce apoptosis in these cells. This suggests its potential utility in studies related to bone resorption and osteoclast activity (Ping Li, Lin Wang, & Wen-jie Wang, 2008).
Synergistic Inhibitory Action with Other Compounds
- Combined with certain antimalarial drugs, Methopterin exhibits synergistic effects in inhibiting leukemia, demonstrating its potential in combination therapies (Nadel & Greenberg, 1953).
Inhibition Mechanism in E. coli
- Studies have shown that Methopterin causes intracellular accumulation of certain ribotides in E. coli, providing insights into its mechanism of action in microbial cells (Tomisek, Kelly, Reid, & Skipper, 1958).
properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O6/c1-27(9-11-8-22-16-15(23-11)18(31)26-20(21)25-16)12-4-2-10(3-5-12)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,8,13H,6-7,9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,22,25,26,31)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIXOCXUWGDBNP-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=O)NC(=N2)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936487 | |
Record name | N-(4-{[(4-Hydroxy-2-imino-1,2-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Methopterin has been shown to inhibit the proliferation, activation, and bone resorption action of osteoclasts, and induce the apoptosis of osteoclasts, likely contributing to the ability of methopterin to inhibit inflammatory bone destruction. | |
Record name | Methopterin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16620 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Methopterin | |
CAS RN |
2410-93-7, 16136-17-7 | |
Record name | Methopterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2410-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methopterin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methopterin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16620 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(4-{[(4-Hydroxy-2-imino-1,2-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl](methyl)amino}benzamido)pentanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N10-METHYLFOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TJY624421 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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